Cas no 477312-91-7 (3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid)

3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid is a chiral boronic acid derivative featuring a BOC-protected amino group on the stereogenic center adjacent to the phenylboronic acid moiety. This compound is particularly valuable in asymmetric synthesis and Suzuki-Miyaura cross-coupling reactions due to its stereochemical stability and compatibility with a wide range of reaction conditions. The BOC group enhances solubility in organic solvents while protecting the amine functionality, enabling selective deprotection for further derivatization. Its high purity and well-defined stereochemistry make it a reliable building block for pharmaceutical intermediates and advanced materials. The boronic acid group provides efficient reactivity with aryl halides, facilitating the construction of complex biaryl structures.
3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid structure
477312-91-7 structure
Product Name:3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid
CAS No:477312-91-7
MF:C13H20BNO4
MW:265.11320400238
CID:5071065
Update Time:2025-10-31

3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid
    • [3-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid
    • Inchi: 1S/C13H20BNO4/c1-9(15-12(16)19-13(2,3)4)10-6-5-7-11(8-10)14(17)18/h5-9,17-18H,1-4H3,(H,15,16)/t9-/m0/s1
    • InChI Key: MMNFWTJSRQPICN-VIFPVBQESA-N
    • SMILES: O(C(N[C@@H](C)C1C=CC=C(B(O)O)C=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 265.1485383 g/mol
  • Monoisotopic Mass: 265.1485383 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.8
  • Molecular Weight: 265.12

3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AZ91793-250mg
3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid
477312-91-7 90%
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A2B Chem LLC
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Additional information on 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid

Recent Advances in the Application of 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid (CAS: 477312-91-7) in Chemical Biology and Drug Discovery

The compound 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid (CAS: 477312-91-7) has emerged as a critical intermediate in the synthesis of biologically active molecules, particularly in the development of proteasome inhibitors and other targeted therapies. Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl structures that are pivotal in drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, mechanism of action, and potential therapeutic implications.

One of the most significant advancements involves the use of 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid in the synthesis of bortezomib analogs, which are potent proteasome inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this boronic acid derivative serves as a key precursor in the development of next-generation proteasome inhibitors with improved pharmacokinetic profiles. The study utilized X-ray crystallography and molecular docking to elucidate the binding interactions of these analogs with the 20S proteasome, revealing enhanced selectivity and reduced off-target effects compared to earlier generations of inhibitors.

Another notable application is in the field of targeted protein degradation (TPD), where 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid has been employed to design proteolysis-targeting chimeras (PROTACs). Research from Nature Chemical Biology (2024) showcased its role in the development of bifunctional molecules that recruit E3 ubiquitin ligases to specific target proteins, facilitating their degradation. This approach has shown promise in overcoming drug resistance in oncology, particularly in hematological malignancies where traditional therapies have limited efficacy.

From a synthetic chemistry perspective, recent work has focused on optimizing the stereoselective synthesis of 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid to improve yield and purity. A 2024 Organic Letters publication detailed a novel asymmetric hydrogenation protocol using chiral phosphine ligands, achieving enantiomeric excesses greater than 99%. This methodological advancement is critical for scaling up production while maintaining the high stereochemical purity required for pharmaceutical applications.

The compound's unique boronic acid functionality also enables its use in carbohydrate recognition and sensing applications. A 2023 ACS Chemical Biology study demonstrated its efficacy as a reversible covalent binder for diols, facilitating the development of glucose-responsive materials for diabetes management. This property has been leveraged to create smart insulin delivery systems that respond to physiological glucose levels, representing a significant step forward in closed-loop therapeutic devices.

In conclusion, 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid (CAS: 477312-91-7) continues to demonstrate remarkable versatility across multiple domains of chemical biology and drug discovery. Its applications span from serving as a crucial synthetic intermediate to enabling innovative therapeutic modalities like PROTACs and responsive drug delivery systems. As research progresses, we anticipate further refinements in its synthetic accessibility and expansion of its therapeutic applications, particularly in addressing challenging disease targets that require precise molecular recognition capabilities.

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